molecular formula C12H12N2O2S2 B14161091 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide CAS No. 5227-19-0

4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide

Cat. No.: B14161091
CAS No.: 5227-19-0
M. Wt: 280.4 g/mol
InChI Key: VJXFEIUABSKZPB-UHFFFAOYSA-N
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Description

4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S2. It is known for its unique structure, which includes a thiophene ring and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methylthiophen-2-yl)methylideneamino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
  • 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Uniqueness

4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide is unique due to its specific combination of a thiophene ring and a benzenesulfonamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

5227-19-0

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S2/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16)

InChI Key

VJXFEIUABSKZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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